molecular formula C44H69NO12 B12086173 19-Epi FK-506

19-Epi FK-506

Cat. No.: B12086173
M. Wt: 804.0 g/mol
InChI Key: QJJXYPPXXYFBGM-PGDOHDMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Epi FK-506: Tacrolimus Impurity , is a chemical compound with the following properties:

    Chemical Formula: C44H69NO12

    Molecular Weight: 804.04 g/mol

    CAS Number: 144490-63-1

    Density: Approximately 1.19 g/cm³ (predicted)

    Boiling Point: Approximately 871.7°C (predicted)

Preparation Methods

Synthetic Routes:: The synthetic routes for 19-Epi FK-506 are not widely documented, but it is typically obtained as an impurity during the synthesis of the parent compound, Tacrolimus (FK-506). The exact synthetic steps leading to this compound may vary depending on the specific laboratory or manufacturer.

Industrial Production:: As an impurity, this compound is not intentionally produced on an industrial scale. Instead, it is isolated during the purification process of Tacrolimus.

Chemical Reactions Analysis

Reactivity:: 19-Epi FK-506 can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Various nucleophiles (e.g., alkoxides, amines) can be used for substitution reactions.

Major Products:: The major products formed from these reactions would include derivatives of this compound with modified functional groups.

Scientific Research Applications

19-Epi FK-506 has limited direct applications due to its impurity status. it serves as a valuable reference compound for analytical purposes and quality control during the production of Tacrolimus. Researchers may study its behavior in biological systems to better understand the metabolism and pharmacokinetics of Tacrolimus.

Mechanism of Action

The primary mechanism of action of Tacrolimus (and indirectly 19-Epi FK-506) involves inhibition of calcineurin, a phosphatase enzyme. This inhibition suppresses T-cell activation and cytokine production, making Tacrolimus an immunosuppressive agent. It is commonly used in organ transplantation and autoimmune diseases.

Comparison with Similar Compounds

While 19-Epi FK-506 is unique due to its impurity status, other related compounds include:

  • Tacrolimus (FK-506) : The parent compound with immunosuppressive properties.
  • 8-epi Tacrolimus : Another impurity of Tacrolimus.
  • Tacrolimus 21-Carboxy Acid : A derivative with a carboxylic acid group.

Remember that this compound’s significance lies mainly in its role as an impurity, contributing to our understanding of Tacrolimus chemistry and pharmacology

Properties

Molecular Formula

C44H69NO12

Molecular Weight

804.0 g/mol

IUPAC Name

(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+

InChI Key

QJJXYPPXXYFBGM-PGDOHDMCSA-N

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(\C1)/C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Origin of Product

United States

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